6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the quinoline ring, an oxadiazole ring fused at the 3rd position, and an isopropylphenyl group attached to the oxadiazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the fluorine atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the oxadiazole ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the isopropylphenyl group: The isopropylphenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between an arylboronic acid and a halogenated oxadiazole derivative in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogenating agents, alkylating agents, and acylating agents.
Cyclization: The compound can participate in cyclization reactions to form additional ring structures, which can be facilitated by reagents such as acids, bases, or transition metal catalysts.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes, receptors, and ion channels.
Material Science: The compound’s unique electronic and photophysical properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level, including protein-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound may find applications in the development of new materials, coatings, and catalysts due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one depends on its specific application and target. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atom and oxadiazole ring may contribute to the compound’s binding affinity and specificity by forming hydrogen bonds, π-π interactions, and other non-covalent interactions with the target.
Comparison with Similar Compounds
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can be compared with other quinoline derivatives and oxadiazole-containing compounds. Similar compounds include:
6-chloro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and binding properties.
6-fluoro-3-(3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound has a methyl group instead of an isopropyl group, which may influence its steric and electronic properties.
3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: This compound lacks the fluorine atom, which may affect its overall stability and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-fluoro-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2/c1-11(2)12-3-5-13(6-4-12)19-23-20(26-24-19)16-10-22-17-8-7-14(21)9-15(17)18(16)25/h3-11H,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKLTUNCIYVZLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.